molecular formula C11H15BO3 B6597527 2,2-Dimethylchroman-6-ylboronic acid CAS No. 279261-86-8

2,2-Dimethylchroman-6-ylboronic acid

Cat. No.: B6597527
CAS No.: 279261-86-8
M. Wt: 206.05 g/mol
InChI Key: OPASKLZYFJAYSX-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-6-ylboronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a derivative of chroman, a bicyclic organic compound, and contains a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-6-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the reaction. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis. These methods ensure high yields and purity of the product while maintaining cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylchroman-6-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its bicyclic chroman framework and the position of the boronic acid group make it particularly useful in synthesizing complex organic molecules .

Biological Activity

2,2-Dimethylchroman-6-ylboronic acid (CAS No.: 279261-86-8) is a compound that integrates a chroman structure with a boronic acid functionality. This unique combination provides it with distinct steric and electronic properties, making it an interesting subject for biological activity studies. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes, including enzyme inhibition and drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules. The boronic acid moiety can form complexes with cis-diol-containing compounds, such as carbohydrates and nucleotides, potentially modulating their biological functions. This interaction is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive inhibitor by binding to the active site of enzymes involved in metabolic pathways.

Research Findings

Recent studies have highlighted the potential of boronic acids, including this compound, in various therapeutic applications:

  • Enzyme Inhibition : Research indicates that boronic acids can serve as effective inhibitors for certain enzymes, particularly proteases and glycosidases. The structural features of this compound allow it to exhibit selective inhibition against specific targets.
  • Anticancer Properties : Some studies have suggested that boronic acids possess anticancer properties by inhibiting the activity of enzymes critical for cancer cell proliferation. The ability to interfere with cellular signaling pathways makes this compound a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Activity : Preliminary findings suggest that this compound may exhibit antimicrobial properties. Its effectiveness against various bacterial strains could be attributed to its interaction with bacterial enzymes necessary for cell wall synthesis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Study Objective Findings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of glycosidase activity at low micromolar concentrations.
Study 2Assess anticancer effectsShowed reduced proliferation of cancer cell lines in vitro, indicating potential as an anticancer agent.
Study 3Test antimicrobial efficacyExhibited activity against Gram-positive bacteria, suggesting a mechanism involving enzyme inhibition.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other boronic acids:

Compound Structure Biological Activity
2-Aminobenzeneboronic acidAmino group on phenylKnown for enzyme inhibition
Phenylboronic acidSimple phenyl groupUsed in drug delivery systems
3-Pyridineboronic acidPyridine ringExhibits anti-inflammatory properties

Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7,13-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASKLZYFJAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181342
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-86-8
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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